molecular formula C11H22N2O2 B137088 (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine CAS No. 137731-41-0

(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine

Cat. No. B137088
CAS RN: 137731-41-0
M. Wt: 214.3 g/mol
InChI Key: AKVIZYGPJIWKOS-RKDXNWHRSA-N
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Description

“(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine” is an intermediate in organic synthesis . It is also known as 1R,2R-N-BOC-环己二胺 .


Molecular Structure Analysis

The molecular formula of “(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine” is C11H22N2O2 . The molecular weight is 214.3 . The SMILES string representation is CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N .


Chemical Reactions Analysis

“(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine” can be used as a starting material in the synthesis of a chiral nickel catalyst applicable for the Michael addition reaction of 1,3-dicarbonyl compounds to yield nitroalkenes .


Physical And Chemical Properties Analysis

The compound is a solid . Its optical activity is [α]/D -26±2°, c = 1 in chloroform . .

Scientific Research Applications

Ligand in Coordination Chemistry

N-Boc-trans-1,2-diaminocyclohexane is widely used as a ligand in coordination chemistry . Ligands are ions or molecules that donate a pair of electrons to a central atom in a complex. This compound, with its two amine groups, can form stable complexes with various metal ions.

Organocatalysis

This compound also serves as an achiral ligand in asymmetric catalysis . Asymmetric catalysis is a powerful tool in the synthesis of chiral molecules, which are crucial in many areas of chemistry, including pharmaceuticals and materials science.

Synthesis of Macrocyclic Hexa Schiff Base

N-Boc-trans-1,2-diaminocyclohexane has been used in the synthesis of macrocyclic hexa Schiff base . Schiff bases are versatile compounds with a wide range of applications, including catalysis and materials science.

Preparation of Multidentate Ligands

This compound plays an important role in the preparation of multidentate ligands . Multidentate ligands, also known as chelating agents, can form multiple bonds to a single metal ion, making them useful in many areas, including environmental remediation and medicine.

Synthesis of Chiral Auxiliaries

N-Boc-trans-1,2-diaminocyclohexane is employed in the synthesis of chiral auxiliaries . Chiral auxiliaries are used in asymmetric synthesis to temporarily introduce chirality, enabling the selective formation of stereoisomers.

Preparation of Chiral Stationary Phases

This compound is used in the preparation of chiral stationary phases . These are used in chromatography to separate chiral molecules, which is crucial in the pharmaceutical industry where the biological activity of a drug can depend on its chirality.

Synthesis of [2+2] Macrocyclization Products

N-Boc-trans-1,2-diaminocyclohexane can be used to prepare [2+2] macrocyclization products by reacting with aliphatic dialdehydes . Macrocycles are large ring-shaped molecules that have applications in drug discovery and materials science.

Birch Reduction

Although not directly related to N-Boc-trans-1,2-diaminocyclohexane, it’s worth noting that the related compound, trans-1,2-Diaminocyclohexane, has been used in Birch reduction . This is a chemical reaction that converts aromatic compounds into non-aromatic compounds, and is a fundamental transformation in organic chemistry.

Safety and Hazards

The compound is classified as a skin corrosive substance (GHS05) and can cause severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

N-Boc-trans-1,2-diaminocyclohexane, also known as (1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine or tert-Butyl (trans-2-aminocyclohexyl)carbamate, is primarily used as a ligand in coordination chemistry and organocatalysis . It serves as an achiral ligand in asymmetric catalysis .

Mode of Action

This compound interacts with its targets, primarily metal ions, by forming coordination complexes . The chiral nature of N-Boc-trans-1,2-diaminocyclohexane allows it to induce asymmetry in these complexes, which can be crucial for certain catalytic reactions .

Biochemical Pathways

N-Boc-trans-1,2-diaminocyclohexane is involved in the formation of chiral tertiary alcohols through the asymmetric addition of Grignard reagents to ketones . This process involves the creation of a new class of biaryl chiral ligands derived from 1,2-diaminocyclohexane (1,2-DACH), enabling the preparation of highly enantioenriched tertiary alcohols .

Result of Action

The primary result of N-Boc-trans-1,2-diaminocyclohexane’s action is the formation of chiral tertiary alcohols with high enantiomeric excess . These alcohols are important synthetic intermediates in the preparation of complex chiral scaffolds, bioactive targets, and active pharmaceutical ingredients .

Action Environment

The action of N-Boc-trans-1,2-diaminocyclohexane can be influenced by various environmental factors such as temperature, pH, and the presence of other substances in the reaction mixture. For example, the efficiency of the asymmetric addition of Grignard reagents to ketones can be affected by the nature and concentration of the Grignard reagent, the type of solvent used, and the reaction temperature .

properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVIZYGPJIWKOS-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00929883
Record name tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2R)-trans-N-Boc-1,2-Cyclohexanediamine

CAS RN

137731-41-0, 146504-07-6
Record name tert-Butyl hydrogen (2-aminocyclohexyl)carbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2R)-N1-(tert-Butoxycarbonyl)-1,2-cyclohexanediamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name rac-tert-butyl N-[(1R,2R)-2-aminocyclohexyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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